REACTION_CXSMILES
|
N[C:2]1[S:3][C:4]2[CH:10]=[CH:9][CH:8]=[C:7]([Cl:11])[C:5]=2[N:6]=1.[OH-].[Na+].S(OC)(OC)(=O)=O.CCOCC>O.[OH-].C([N+](CCCC)(CCCC)CCCC)CCC.C1(C)C=CC=CC=1>[Cl:11][C:7]1[CH:8]=[CH:9][CH:10]=[C:4]([S:3][CH3:2])[C:5]=1[NH2:6] |f:1.2,6.7|
|
Name
|
|
Quantity
|
36 g
|
Type
|
reactant
|
Smiles
|
NC=1SC2=C(N1)C(=CC=C2)Cl
|
Name
|
|
Quantity
|
108 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
480 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
22.5 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
tetrabutylammonium hydroxide
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[OH-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Type
|
CUSTOM
|
Details
|
with stirring for 4.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was cooled
|
Type
|
ADDITION
|
Details
|
was added dropwise over a 20-min period
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
STIRRING
|
Details
|
The mixture was stirred another 30 min at ambient temperature
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
the phases were separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with ether
|
Type
|
EXTRACTION
|
Details
|
The combined organic phase and extract
|
Type
|
ADDITION
|
Details
|
were treated with dimethylamine
|
Type
|
CUSTOM
|
Details
|
to destroy excess dimethyl sulfate
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
The residual liquid was distilled at 1 mm (millimeter) Hg (130 Pascals) pressure
|
Type
|
CUSTOM
|
Details
|
the 18 g (53 percent of theory) colorless liquid fraction boiling at 100° C. was collected
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |